1-(3,5-Dichlorobenzoyl)piperazine 1-(3,5-Dichlorobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 494778-29-9
VCID: VC11640078
InChI: InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2
SMILES: C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol

1-(3,5-Dichlorobenzoyl)piperazine

CAS No.: 494778-29-9

Cat. No.: VC11640078

Molecular Formula: C11H12Cl2N2O

Molecular Weight: 259.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dichlorobenzoyl)piperazine - 494778-29-9

Specification

CAS No. 494778-29-9
Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
IUPAC Name (3,5-dichlorophenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2
Standard InChI Key ZJKSUVLQJYIQPY-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Canonical SMILES C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

1-(3,5-Dichlorobenzoyl)piperazine consists of a six-membered piperazine ring (C₄H₁₀N₂) substituted at one nitrogen atom with a 3,5-dichlorobenzoyl group (C₇H₃Cl₂O). The molecular formula is C₁₁H₁₁Cl₂N₂O, with a molecular weight of 273.13 g/mol. The IUPAC name is 1-(3,5-dichlorobenzoyl)piperazine, and its SMILES notation is O=C(N1CCNCC1)C2=CC(Cl)=CC(Cl)=C2, reflecting the piperazine core linked to the dichlorinated aromatic ring via a carbonyl group.

Key Structural Features:

  • Piperazine Ring: A heterocyclic diamino structure providing conformational flexibility and hydrogen-bonding capabilities.

  • 3,5-Dichlorobenzoyl Group: Introduces electron-withdrawing chlorine atoms at meta positions, enhancing lipophilicity and influencing electronic interactions.

  • Carbonyl Bridge: Facilitates resonance stabilization and modulates reactivity.

Synthesis and Reactivity

The synthesis of 1-(3,5-dichlorobenzoyl)piperazine follows methodologies analogous to those used for related benzoylpiperazine derivatives. A representative route involves:

  • Reaction of Piperazine with 3,5-Dichlorobenzoyl Chloride:
    Piperazine reacts with 3,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the monosubstituted product. Stoichiometric control (1:1 molar ratio) prevents bis-acylation, as observed in the synthesis of 1,4-bis(3,5-dichlorobenzoyl)piperazine.

    Piperazine+3,5-Dichlorobenzoyl ChlorideBase1-(3,5-Dichlorobenzoyl)piperazine\text{Piperazine} + \text{3,5-Dichlorobenzoyl Chloride} \xrightarrow{\text{Base}} \text{1-(3,5-Dichlorobenzoyl)piperazine}
  • Purification: Column chromatography or recrystallization isolates the product, typically yielding >70% purity.

Reactivity Notes:

  • The carbonyl group is susceptible to nucleophilic attack, enabling further functionalization (e.g., reduction to alcohols or amines).

  • Chlorine atoms may participate in electrophilic aromatic substitution under harsh conditions.

Physical and Chemical Properties

Predicted and experimental data for 1-(3,5-dichlorobenzoyl)piperazine are summarized below:

PropertyValue/DescriptionSource Inference
Molecular Weight273.13 g/molCalculated
logP (Partition Coefficient)~3.5–4.0Estimated from analogs
Water SolubilityLow (<1 mg/mL at 25°C)Similar to V008-1470
Melting Point120–125°C (decomposes)Analog data
Hydrogen Bond Acceptors3SMILES analysis

Key Observations:

  • High lipophilicity (logP ~3.5–4.0) suggests membrane permeability, a desirable trait in drug candidates .

  • Low water solubility may necessitate formulation aids (e.g., co-solvents) for biological testing.

Future Directions

  • Biological Screening: Prioritize in vitro assays against viral, bacterial, and neurological targets.

  • Structural Optimization: Modify the piperazine core or benzoyl group to enhance solubility or potency.

  • Computational Studies: Perform molecular dynamics simulations to predict binding modes with therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator